molecular formula C13H18FN B13215964 3-Fluoro-4-(2-methylcyclohexyl)aniline

3-Fluoro-4-(2-methylcyclohexyl)aniline

Cat. No.: B13215964
M. Wt: 207.29 g/mol
InChI Key: QTFARTYSGDVKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(2-methylcyclohexyl)aniline is an organic compound with the molecular formula C13H18FN It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 3-position and a 2-methylcyclohexyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluoroarene with a suitable amine.

Another method involves the direct amination of a fluoroarene using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, halogenation, and amination, followed by purification techniques like recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-methylcyclohexyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce the corresponding aniline derivative. Substitution reactions can result in various substituted aniline compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methylcyclohexyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity for these targets, while the 2-methylcyclohexyl group can influence its pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(2-methylcyclohexyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

3-fluoro-4-(2-methylcyclohexyl)aniline

InChI

InChI=1S/C13H18FN/c1-9-4-2-3-5-11(9)12-7-6-10(15)8-13(12)14/h6-9,11H,2-5,15H2,1H3

InChI Key

QTFARTYSGDVKGG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C2=C(C=C(C=C2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.